1-(Pyridin-3-ylmethyl)piperazine hydrochloride
Overview
Description
1-(Pyridin-3-ylmethyl)piperazine hydrochloride is a compound that appears as a colorless to yellow to orange liquid . Its IUPAC name is 1-(3-pyridinylmethyl)piperazine hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H15N3 . The InChI code is 1S/C10H15N3.ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.71 . It is a colorless to yellow to orange liquid . The compound has a density of 1.073 and should be stored at a temperature between 2-8°C .Scientific Research Applications
Receptor Binding and Potential Dopamine D4 Receptor Ligand Li Guca's study highlights the synthesis of pyrazolo[1,5-α]pyridines, including derivatives structurally similar to 1-(Pyridin-3-ylmethyl)piperazine hydrochloride. These compounds demonstrated potential as dopamine D4 receptor ligands through in vitro receptor binding assays (Li Guca, 2014).
Rho Kinase Inhibitor Synthesis for CNS Disorders Daiyan Wei et al. described a scalable synthesis process for a novel Rho kinase inhibitor structurally related to this compound, investigated for treating central nervous system disorders (Daiyan Wei et al., 2016).
Metabolism in Chronic Myelogenous Leukemia Treatment Aishen Gong et al. studied the metabolism of Flumatinib, containing a moiety similar to this compound, in chronic myelogenous leukemia patients, identifying key metabolic pathways (Aishen Gong et al., 2010).
ACAT Inhibitor for Treatment of ACAT-1 Overexpression Diseases K. Shibuya et al. discovered a clinical candidate, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, structurally related to this compound, as a potent ACAT inhibitor for diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Crystal Structures Related to Adoprazine N. Ullah and M. Altaf conducted a study on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to this compound, providing insights into their molecular arrangements and potential applications (N. Ullah, M. Altaf, 2014).
Antitumor Activity of Kojic Acid Derivatives M. Aytemir et al. explored the anticonvulsant activities of new 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives synthesized from piperazine derivatives, hinting at potential therapeutic applications in neurology and oncology (M. Aytemir et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOXZZUJVVUYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510725-49-2 | |
Record name | Piperazine, 1-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510725-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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